(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol
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Overview
Description
(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol is a chiral compound with a cycloheptane ring substituted with a 4-methylphenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol typically involves the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the 4-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the cycloheptane ring with a 4-methylphenyl group. This can be achieved through Friedel-Crafts alkylation using 4-methylbenzene and a suitable catalyst.
Hydroxylation: The final step is the introduction of the hydroxyl group at the 1-position of the cycloheptane ring. This can be done through various methods such as hydroboration-oxidation or epoxidation followed by ring opening.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce the aromatic ring.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes or reduced aromatic rings.
Substitution: Formation of halides, amines, or other substituted derivatives.
Scientific Research Applications
(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-Phenylcycloheptan-1-ol: Similar structure but lacks the methyl group on the phenyl ring.
(1R,3R)-3-(4-Methoxyphenyl)cycloheptan-1-ol: Similar structure but has a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness
(1R,3R)-3-(4-Methylphenyl)cycloheptan-1-ol is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets and distinct properties compared to similar compounds.
Properties
IUPAC Name |
(1R,3R)-3-(4-methylphenyl)cycloheptan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-11-6-8-12(9-7-11)13-4-2-3-5-14(15)10-13/h6-9,13-15H,2-5,10H2,1H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLKKNYTLGVDHS-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CCCC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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